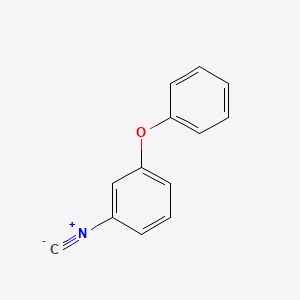

1-Isocyano-3-phenoxybenzene

Overview

Description

1-Isocyano-3-phenoxybenzene, also known as 3-phenoxyphenyl isocyanate, is an organic compound containing an isocyanate group. It is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. The compound has a molecular formula of C13H9NO2 and a molecular weight of 211.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-3-phenoxybenzene can be synthesized through the formylation of a primary amine followed by dehydration of the resultant formamide. The most practical method of dehydration is with phosphorus oxychloride . Another approach involves the Ugi multicomponent reaction, which produces α-amino-amides from isocyanides, allowing for the synthesis of libraries of small molecules, peptides, peptidomimetics, and macrocycles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity while minimizing hazardous waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-3-phenoxybenzene undergoes various chemical reactions, including:

Substitution: The isocyanide group can participate in multicomponent reactions, forming carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Major Products:

Oxidation: Benzoic acids.

Substitution: Various heterocyclic compounds and peptidomimetics

Scientific Research Applications

1-Isocyano-3-phenoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyano-3-phenoxybenzene involves covalent modification of essential metabolic enzymes. For example, it can inhibit bacterial growth by targeting enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition and destabilization of related proteins . The isocyanide group acts as a metal-coordinating warhead, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

- Phenyl isocyanate

- Benzyl isocyanate

- 2-Isocyanopyrimidine

- 2-Acylphenylisocyanides

- o-Isocyanobenzaldehyde

Uniqueness: 1-Isocyano-3-phenoxybenzene is unique due to its phenoxy substituent, which enhances its reactivity and stability compared to other isocyanides. This makes it particularly useful in multicomponent reactions and the synthesis of complex molecules .

Biological Activity

1-Isocyano-3-phenoxybenzene is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

This compound can be synthesized through multicomponent reactions, which allow for the efficient creation of complex molecules. The methodology often involves the use of isocyanides as versatile intermediates in organic synthesis, enabling the formation of diverse chemical structures with potential biological activity .

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study highlighted its ability to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis . The compound was tested in a cell-based assay, showing promising results in reducing cell viability in a dose-dependent manner.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Proteasome inhibition |

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| A549 (lung cancer) | 20.0 | Cell cycle arrest |

Inhibition of Enzymatic Activity

The compound has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression. Inhibition assays demonstrated that this compound can effectively inhibit diacylglycerol acyltransferase (DGAT1), an enzyme linked to lipid metabolism and cancer cell proliferation . This inhibition suggests a potential therapeutic application in targeting metabolic pathways in cancer.

Study on Proteasome Inhibition

In a detailed investigation, researchers evaluated the effects of this compound on proteasome activity using a fluorogenic substrate. The results showed a notable decrease in proteasome function, leading to increased levels of pro-apoptotic factors within treated cells. This study provides insight into how the compound might induce apoptosis through proteasome pathway modulation .

Multicomponent Reaction Applications

The versatility of isocyanides, including this compound, has been exploited in multicomponent reactions to create libraries of compounds with varied biological activities. These reactions have facilitated the discovery of new inhibitors with enhanced potency against various targets, showcasing the compound's utility in drug discovery .

Properties

IUPAC Name |

1-isocyano-3-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJRUJUJXQTTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.